Thermodynamic Stability Compared to LiCp and KCp: Calorimetric Enthalpy of Formation Data
NaCp exhibits an intermediate standard enthalpy of formation (ΔfH°) relative to its lithium and potassium analogs, as determined by reaction-solution calorimetry [1]. This thermodynamic positioning suggests NaCp can serve as a more stable or less exothermic Cp-transfer reagent than LiCp in certain contexts, while avoiding the extreme stability of KCp which may require harsher conditions for activation.
| Evidence Dimension | Standard Enthalpy of Formation (ΔfH°) |
|---|---|
| Target Compound Data | ΔfH° [NaCp] = -397 ± 25 kJ/mol |
| Comparator Or Baseline | LiCp: -765 ± 29 kJ/mol; KCp: -832 ± 32 kJ/mol |
| Quantified Difference | NaCp is 368 kJ/mol less negative than LiCp and 435 kJ/mol less negative than KCp |
| Conditions | Reaction-solution calorimetry; solid state compounds |
Why This Matters
This 368-435 kJ/mol difference in formation enthalpy directly impacts the energetics of Cp-transfer reactions, influencing reaction exothermicity, safety, and the thermodynamic driving force for product formation.
- [1] Leal, J. P.; et al. Enthalpies of Formation of Cyclopentadienyls. Organometallics 2001, 20 (6), 1132-1136. View Source
